trans Latanoprost trans Latanoprost Latanoprost analog.
Brand Name: Vulcanchem
CAS No.: 1235141-39-5
VCID: VC0195028
InChI: InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3+/t21-,22-,23-,24+,25-/m1/s1
SMILES: CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O
Molecular Formula: C26H40O5
Molecular Weight: 432.61

trans Latanoprost

CAS No.: 1235141-39-5

Cat. No.: VC0195028

Molecular Formula: C26H40O5

Molecular Weight: 432.61

Purity: > 95%

* For research use only. Not for human or veterinary use.

trans Latanoprost - 1235141-39-5

Specification

CAS No. 1235141-39-5
Molecular Formula C26H40O5
Molecular Weight 432.61
IUPAC Name propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate
Standard InChI InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3+/t21-,22-,23-,24+,25-/m1/s1
SMILES CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O
Appearance Light Yellow Oil

Introduction

Chemical Properties and Structure

Trans Latanoprost is characterized by the molecular formula C26H40O5 and a molecular weight of 432.59 g/mol . Its chemical name is propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate, which reflects both its complex structure and the specific stereochemistry that defines this compound .

From a physical perspective, trans Latanoprost appears as a colorless oil that exhibits significant temperature sensitivity, requiring storage at -80°C . Its solubility characteristics show that it is slightly soluble in chloroform and methanol, with limited solubility in other common solvents .

Table 1: Physical and Chemical Properties of Trans Latanoprost

PropertyValueReference
Chemical FormulaC26H40O5
Molecular Weight432.59 g/mol
CAS Number913258-34-1
Physical FormColorless Oil
Boiling Point (Predicted)583.8 ± 50.0 °C
Density (Predicted)1.093 ± 0.06 g/cm³
pKa (Predicted)14.84 ± 0.70
SolubilitySlightly soluble in chloroform and methanol
Storage Temperature-80°C Freezer
StabilityTemperature Sensitive

The defining structural feature of trans Latanoprost is the trans configuration of the double bond between carbon atoms 5 and 6, which distinguishes it from Latanoprost. This configuration affects the spatial arrangement of the molecule, potentially influencing its interactions with biological targets and its pharmacological properties. The trans configuration also affects the compound's stability and reactivity, which are important considerations in pharmaceutical formulations.

Research Findings and Comparative Studies

The current state of research specifically focused on trans Latanoprost appears to be limited, with most studies focusing on Latanoprost (the cis isomer) and its effects, uses, and comparisons with other prostaglandin analogs.

Latanoprost has been extensively studied and has demonstrated significant effectiveness in reducing intraocular pressure in patients with glaucoma or ocular hypertension. Multiple clinical trials have shown that a once-daily dose of topical Latanoprost 0.005% is as effective as timolol 0.5% twice daily in treating these conditions . Additionally, Latanoprost has shown enhanced IOP-lowering effects when applied in combination with other antiglaucoma agents .

Table 3: Comparative Studies of Latanoprost with Other Prostaglandin Analogs

Study FocusDrugs ComparedKey FindingsReference
Conjunctival HyperaemiaLatanoprost vs. Travoprost and BimatoprostLatanoprost produced lower occurrence of conjunctival hyperaemia than both travoprost (OR = 0.51) and bimatoprost (OR = 0.32)
Intraocular Pressure ReductionLatanoprost vs. TimololLatanoprost more effective than timolol in lowering IOP. Percentage reductions from baseline were 30.2% for latanoprost and 26.9% for timolol at 3 months
Aqueous Humor DynamicsBimatoprost, Latanoprost, and TravoprostAll three drugs reduce IOP without significantly affecting the aqueous production rate. All increase aqueous humor outflow
Fixed CombinationsLatanoprost/Timolol vs. Travoprost/TimololAdditional reduction in IOP was greater with travoprost/timolol than with latanoprost/timolol in normal-tension glaucoma patients
Drug Delivery SystemHA-latanoprost (contact-type drug delivery device)HA-latanoprost demonstrated excellent IOP-lowering effect, delivering the same drug dose as the solution form but more effectively

Recent innovations in drug delivery systems for Latanoprost, such as the development of HA-latanoprost (a hyaluronic acid-based conjunctival contact-type drug delivery device), demonstrate ongoing advancements in the field . Such developments could potentially be applied to trans Latanoprost in the future, should its therapeutic potential be established.

Research has also shown that preservative-free formulations of Latanoprost have similar efficacy in terms of IOP reduction and better tolerability compared to preparations containing benzalkonium chloride (BAK) . This finding could be relevant for potential future formulations involving trans Latanoprost, as similar tolerability benefits might be expected.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator